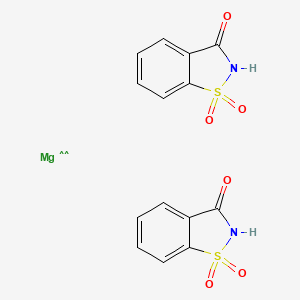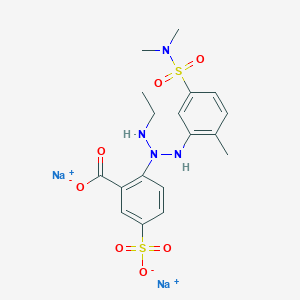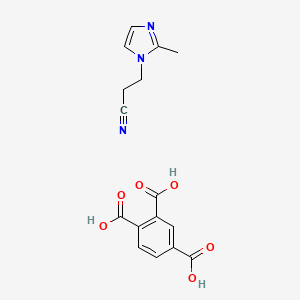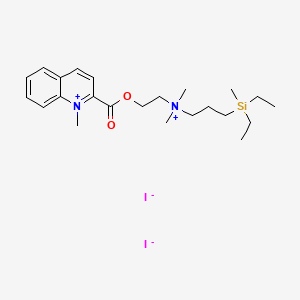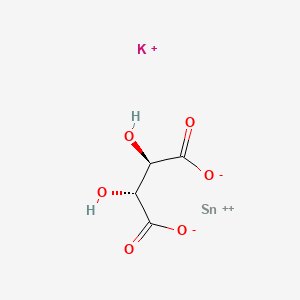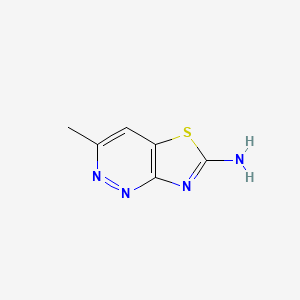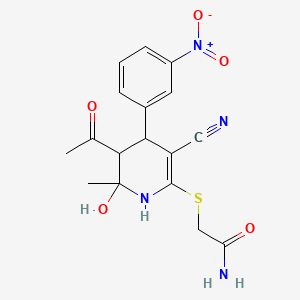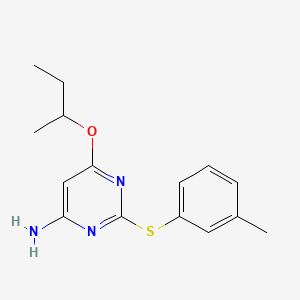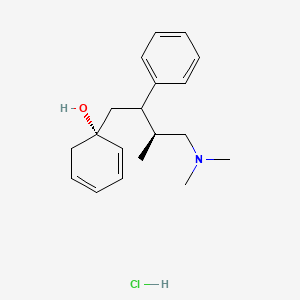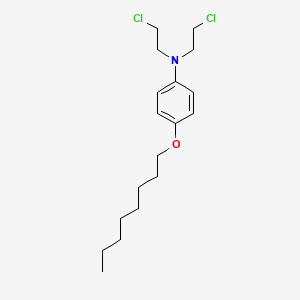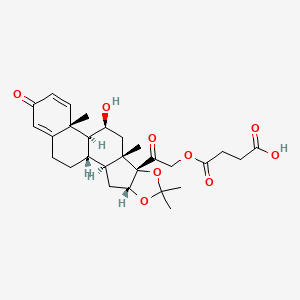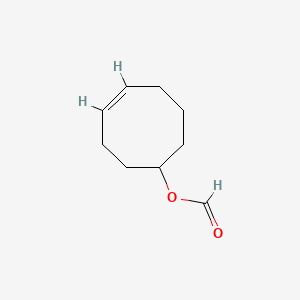
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylpropyl group, which is further substituted with a methoxyphenoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidin umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Reaktion von 3-(3-Methoxyphenoxy)-3-phenylpropylamin mit Pyrrolidin unter spezifischen Bedingungen. Die Reaktion kann die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter Durchflussreaktoren und automatisierte Synthese-Systeme. Diese Verfahren zielen darauf ab, die Reaktionsbedingungen zu optimieren, die Produktionskosten zu senken und eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Auf sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Methoxyphenyl)pyrrolidin: Ein einfacheres Analogon mit ähnlichen Strukturmerkmalen.
Pyrrolopyrazin-Derivate: Verbindungen mit einem Pyrrolidinring, der mit einem Pyrazinring verschmolzen ist, die vielfältige biologische Aktivitäten aufweisen.
Einzigartigkeit
1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Methoxyphenoxygruppe und einer Phenylpropylkette, die an einen Pyrrolidinring gebunden ist, unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
157846-77-0 |
|---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-[3-(3-methoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-22-18-10-7-11-19(16-18)23-20(17-8-3-2-4-9-17)12-15-21-13-5-6-14-21/h2-4,7-11,16,20H,5-6,12-15H2,1H3 |
InChI-Schlüssel |
IHKDELXQMHHLDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC(CCN2CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


